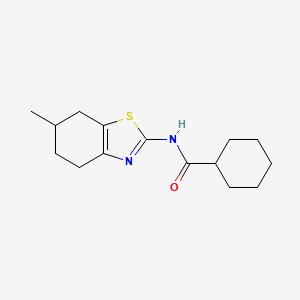

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXIYCSIQOAHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of Cyclohexanecarboxamide Group: The final step involves the reaction of the methyl-substituted benzothiazole with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide

Molecular Formula : C₁₃H₂₂N₂O₂; Molecular Weight : 262.33 g/mol .

- Structural Differences: Replaces the benzothiazole ring with a seven-membered azepinone (lactam) ring. Both compounds share the cyclohexanecarboxamide group but differ in core heterocycle (azepinone vs. benzothiazole).

- Crystallography: Forms centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(8) motif) . The azepinone and cyclohexane rings adopt chair conformations .

- Pharmacology :

- Synthesis: Synthesized via reaction of 3-amino-2-azepanone with cyclohexanecarbonyl chloride (45% yield) .

Comparison Table :

Piperazine-Linked Acetamide Derivatives

Examples :

- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

- 2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Key Comparisons :

- Structural Modifications: Replace cyclohexanecarboxamide with piperazine-linked acetamide chains.

- Pharmacokinetics :

- Higher molecular weights (~388–400 g/mol) compared to the target compound (278.41 g/mol) may reduce oral bioavailability.

Methoxy-Substituted Benzothiazole Analog

Compound : N-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS: 6066-21-3)

Physicochemical and Pharmacological Insights

- Lipophilicity :

- The cyclohexane group in the target compound contributes to moderate lipophilicity, favoring membrane permeability. Piperazine derivatives may exhibit higher solubility due to basic nitrogen atoms.

- Metabolic Stability :

- Crystallographic Techniques: Refinement of related compounds (e.g., azepinone analog) utilized SHELX programs (e.g., SHELXL for small-molecule refinement) .

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H18N2S

- Molecular Weight : 234.36 g/mol

- CAS Number : 904925-05-9

The structure includes a benzothiazole ring and a cyclohexane moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Binding : The compound may form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

- Receptor Interaction : The benzothiazole ring can interact with biological receptors involved in signaling pathways, influencing cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds containing the benzothiazole structure have shown activity against various bacterial strains and fungi. A study found that derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro assays demonstrated that related benzothiazole derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various benzothiazole derivatives including this compound:

- Objective : To evaluate the effectiveness against resistant bacterial strains.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited notable inhibition zones against multidrug-resistant strains.

Case Study 2: Cancer Cell Line Testing

A study focused on the anticancer properties of the compound involved testing against several cancer cell lines:

- Objective : To assess cytotoxicity and mechanism of action.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound demonstrated significant cytotoxicity with a dose-dependent response.

Q & A

Q. What are the key considerations for synthesizing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide with high purity?

Methodology :

- Reaction Optimization : Use cyclohexanecarboxylic acid derivatives (e.g., acyl chlorides) and amine-containing benzothiazole precursors. For example, describes a reaction between cyclohexanecarbonyl chloride and a 6-methyl-tetrahydrobenzothiazol-2-amine derivative in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) at room temperature for 12 hours.

- Purification : Column chromatography (e.g., 20–50% EtOAc/hexanes gradient) or recrystallization (ethanol/ethyl acetate) to isolate the product (yield ~45–66%) .

- Purity Validation : Confirm via TLC, NMR (¹H/¹³C), and FT-IR spectroscopy (e.g., characteristic amide C=O stretch at ~1635 cm⁻¹) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Methodology :

- X-ray Diffraction : Use single-crystal X-ray diffraction (e.g., Enraf–Nonius CAD-4 diffractometer) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 293 K and refine using SHELXL (R-factor < 0.062) .

- Hydrogen Bonding : The amide N–H group forms R₂²(8) dimeric motifs via N–H⋯O=C interactions (distance ~2.8–3.0 Å). Additional stabilization may arise from C–H⋯π or van der Waals interactions between cyclohexane and benzothiazole moieties .

Q. What spectroscopic techniques are critical for characterizing this compound in solution?

Methodology :

- NMR Analysis : ¹H NMR (500 MHz, CDCl₃) reveals cyclohexane protons as multiplets (δ 1.18–2.04 ppm) and benzothiazole protons as distinct singlets (e.g., δ 5.08 ppm for NH). ¹³C NMR confirms the carbonyl carbon at ~175 ppm .

- FT-IR : Key peaks include N–H stretch (~3276 cm⁻¹), amide I (C=O, ~1635 cm⁻¹), and benzothiazole C–S (~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., chemokine receptors)?

Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CXCR4). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set).

- MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses. Validate with experimental IC₅₀ data from chemotaxis inhibition assays .

Q. How to resolve contradictions in biological activity data across different assay conditions?

Methodology :

- Assay Standardization : Compare IC₅₀ values under controlled conditions (pH 7.4, 37°C). For anti-inflammatory activity, use LPS-stimulated IL-6/TNF-α release in THP-1 macrophages.

- Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify if rapid degradation explains variability. LC-MS/MS quantifies parent compound and metabolites .

Q. What strategies optimize the compound’s pharmacokinetics while retaining activity?

Methodology :

- Prodrug Design : Introduce ester or phosphate groups to enhance solubility (e.g., uses methoxy substitutions for improved bioavailability).

- LogP Adjustment : Modify cyclohexane substituents (e.g., methyl → trifluoromethyl) to balance lipophilicity (target LogP ~2–3) and blood-brain barrier penetration .

Q. How to validate the compound’s selectivity against off-target enzymes (e.g., cytochrome P450 isoforms)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.